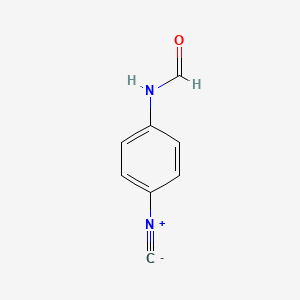

4-Formylaminophenylisocyanide

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859, when W. Lieke first synthesized allyl isocyanide. For nearly a century that followed, the field remained relatively unexplored. Isocyanides were considered chemical curiosities, largely due to their notoriously unpleasant odors and the lack of reliable and general synthetic methods, which made them difficult to access.

A paradigm shift occurred in 1958 when Ivar Ugi and his colleagues developed a robust method for synthesizing isocyanides through the dehydration of N-substituted formamides. nih.govnih.gov This breakthrough made a wide variety of isocyanides readily available to the chemical community, unlocking the door to their vast synthetic potential. nih.gov This development was pivotal, as N-substituted formamides, like the precursor to 4-formylaminophenylisocyanide, could now be efficiently converted into their corresponding isocyanides.

The newfound accessibility of isocyanides catalyzed the exploration of their unique reactivity. The most significant discoveries in this era were the isocyanide-based multicomponent reactions (IMCRs). The first of these, the Passerini three-component reaction (P-3CR), was discovered by Mario Passerini in 1921 and involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide. wikipedia.orgencyclopedia.pub However, it was the discovery of the Ugi four-component reaction (U-4CR) in 1959 that truly revolutionized the field. nih.gov The Ugi reaction brings together an isocyanide, an amine, a carbonyl compound, and a carboxylic acid in a single step to generate complex α-acylamino amides. nih.govnih.gov These MCRs are celebrated for their high efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. encyclopedia.pubacs.org

Table 1: Key Milestones in Isocyanide Chemistry

| Year | Discovery | Significance |

|---|---|---|

| 1859 | First synthesis of an isocyanide (allyl isocyanide) by Lieke. | Marks the beginning of isocyanide chemistry. |

| 1921 | Discovery of the Passerini three-component reaction (P-3CR). wikipedia.org | The first isocyanide-based multicomponent reaction. wikipedia.org |

| 1958 | Development of isocyanide synthesis from formamides by Ugi. nih.gov | Made isocyanides widely accessible, launching the modern era of their chemistry. |

| 1959 | Discovery of the Ugi four-component reaction (U-4CR). nih.gov | A highly versatile and widely used MCR for generating complex, peptide-like molecules. nih.govnih.gov |

Significance of this compound as a Research Substrate in Advanced Synthesis

The significance of this compound, or N-(4-isocyanophenyl)formamide, lies in its identity as a bifunctional substrate, which makes it a powerful tool in diversity-oriented synthesis. nih.gov Its two functional groups—the isocyanide and the formylamino group—can be exploited in a strategic manner.

The primary role of the isocyanide group is to participate in multicomponent reactions. acs.org As a key component in reactions like the Ugi and Passerini, it acts as a unique C1 synthon that can react with both nucleophiles and electrophiles at the same carbon atom. acs.org This reactivity allows it to "stitch" together the other components, rapidly assembling a complex molecular core in a single synthetic operation.

The formylamino group (-NHCHO) provides a second layer of synthetic utility. It can be regarded as a protected form of an amino group (-NH2). After the initial multicomponent reaction is complete, the formylamino group on the resulting product can be hydrolyzed under acidic or basic conditions to reveal a primary aromatic amine. This newly liberated amine can then be used as a handle for further diversification through subsequent reactions, such as acylation, alkylation, or diazotization. This strategy, known as post-modification or post-condensation transformation, greatly expands the structural diversity that can be achieved from a single MCR. beilstein-journals.orgrsc.org The use of such "convertible" isocyanides or bifunctional components is a key strategy in the synthesis of cyclic peptidomimetics and other complex heterocyclic systems. nih.govbeilstein-journals.org

The table below illustrates the hypothetical use of this compound in a classic Ugi four-component reaction.

Table 2: Illustrative Ugi Reaction with this compound

| Component | Example Structure | Role in Reaction |

|---|---|---|

| Amine | Benzylamine | Provides the 'N-acyl' nitrogen and part of the backbone. |

| Carbonyl | Benzaldehyde | Provides the α-carbon of the final amino acid derivative. |

| Carboxylic Acid | Acetic Acid | Acylates the nitrogen of the newly formed amino acid. |

| Isocyanide | This compound | Forms the amide portion of the final product and introduces the modifiable formylamino group. |

| Product | α-Acylamino Amide | A complex molecule assembled in one pot, bearing a handle for further chemical modification. |

Overview of Current Research Trajectories for Aryl Isocyanide Derivatives

The field of aryl isocyanide chemistry continues to evolve, with current research extending far beyond the classical Ugi and Passerini reactions. These derivatives are now central to several cutting-edge areas of chemical science.

One major trajectory is the synthesis of complex heterocycles. epfl.chrsc.org By designing bifunctional reactants, chemists can trigger intramolecular reactions following an initial MCR, leading to the formation of diverse ring systems like lactams, benzodiazepines, and imidazoles in a highly efficient manner. researchgate.net This approach is invaluable for generating libraries of compounds for pharmaceutical screening. researchgate.net

In materials science, aryl isocyanides are being explored as monomers for the synthesis of unique helical polymers known as polyisocyanides. e3s-conferences.orgresearchgate.netresearchgate.net The rigid, rod-like structure of these polymers, combined with the electronic properties of the aromatic side chains, makes them promising candidates for applications in chiral recognition, catalysis, and advanced optical materials. e3s-conferences.orgresearchgate.net Furthermore, the coordinating ability of the isocyanide group is being harnessed to create self-assembling supramolecular polymers and metallogels. rsc.org

A third significant area is in medicinal chemistry and radiopharmaceuticals. The ability of IMCRs to rapidly generate vast libraries of structurally diverse, drug-like molecules is a cornerstone of modern drug discovery. nih.govmdpi.com Aryl isocyanides, in particular, have proven to be excellent ligands for metallic radionuclides like Technetium-99m (99mTc). nih.gov Their superior π-accepting ability compared to alkyl isocyanides allows for the stable coordination of the metal at low ligand concentrations, facilitating the development of targeted radiopharmaceutical probes for diagnostic imaging (e.g., PET) and therapy. nih.govnih.govrsc.org

Table 3: Summary of Modern Research Applications for Aryl Isocyanides

| Research Area | Application of Aryl Isocyanides | Significance |

|---|---|---|

| Heterocyclic Synthesis | Key reagents in MCRs followed by intramolecular cyclizations. rsc.orgresearchgate.net | Efficient, diversity-oriented synthesis of complex, biologically relevant scaffolds. |

| Polymer & Materials Science | Monomers for helical polyisocyanides and ligands for supramolecular materials. e3s-conferences.orgrsc.org | Creation of functional materials with applications in chiral separation, catalysis, and optics. |

| Medicinal Chemistry | Building blocks for generating large compound libraries via MCRs. researchgate.netmdpi.com | Acceleration of the drug discovery process. |

| Radiopharmaceuticals | Strong coordinating ligands for radiometals like 99mTc. nih.gov | Development of targeted imaging and therapeutic agents for diseases like cancer. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-isocyanophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-9-7-2-4-8(5-3-7)10-6-11/h2-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLZIFVYLHABCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Preparative Routes for 4 Formylaminophenylisocyanide

Established Synthetic Strategies for N-Formyl Aniline (B41778) Precursors

The foundational step in synthesizing 4-Formylaminophenylisocyanide is the preparation of its formamide (B127407) precursor, which is derived from an aniline. N-formylation is a crucial reaction in organic synthesis, serving not only as a pathway to isocyanides but also as a protective measure for amine groups. jetir.org

A variety of methods exist for the N-formylation of aromatic amines. jetir.org One of the most direct methods involves reacting the parent amine with formic acid. nih.gov For instance, heating an aromatic amine with formic acid at elevated temperatures (e.g., 80 °C) under solvent-free conditions can produce the corresponding formamide in good to excellent yields. nih.gov This method has shown higher yields for aromatic amines compared to aliphatic ones and can selectively formylate primary amines in the presence of secondary amines. nih.gov To enhance reactivity, catalysts such as Lewis acids or iodine can be employed. nih.govorganic-chemistry.org Zinc oxide (ZnO) has been reported as an effective Lewis acid catalyst for the solvent-free formylation of aromatic amines with formic acid. nih.gov Another approach utilizes a catalytic amount of molecular iodine under solvent-free conditions at 70°C, a method noted for its efficiency and applicability to a wide range of amines. organic-chemistry.org

Another widely used and highly efficient formylating agent is acetic formic anhydride (B1165640) (AFA), often generated in situ from formic acid and acetic anhydride. jetir.orgnih.gov This method is rapid, with reactions often completing in under 15 minutes, and provides high yields (97-100%) for various amines, including aromatic and sterically hindered ones. nih.gov

The table below summarizes various catalytic systems used for the N-formylation of amines with formic acid.

| Catalyst | Formyl Source | Conditions | Amine Scope | Yield | Reference |

| None (neat) | Formic Acid | 80 °C, solvent-free | Aromatic, Aliphatic | Good to Excellent | nih.gov |

| ZnO | Formic Acid | 70 °C, 50 mol% catalyst, solvent-free | Aromatic, Aliphatic | Good to Excellent | nih.gov |

| Iodine | Formic Acid | 70 °C, 5 mol% catalyst, solvent-free | Aromatic, Aliphatic | Up to 94% | organic-chemistry.org |

| Zeolite-A | Formic Acid | Room temp, solvent-free | Aromatic | 95% | medcraveonline.com |

| MnCl₂·4H₂O | Oxalic Acid | 130 °C, DMF | Anilines | Up to 98% | acs.org |

| None | Acetic Formic Anhydride | -20 °C | Aromatic, Aliphatic | 97-100% | nih.gov |

Dehydration Reactions in Isocyanide Synthesis from Formamides

The conversion of the N-formyl group to an isocyanide is achieved through dehydration. This critical step removes the oxygen atom from the formyl group, yielding the characteristic N≡C triple bond of the isocyanide. The Ugi two-step procedure, which involves the formylation of a primary amine followed by dehydration, is a cornerstone of isocyanide synthesis. rsc.orgnih.gov

Utilization of Chlorophosphate Compounds in Dehydration Processes

Chlorophosphate compounds have emerged as effective reagents for the dehydration of N-substituted formamides. organic-chemistry.orgorganic-chemistry.org Reagents such as phenyl dichlorophosphate (B8581778) (PhOPOCl₂) and ethyl dichlorophosphate (EtOPOCl₂) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) can produce isocyanides in high yields under mild conditions. organic-chemistry.orgthieme-connect.com These reactions are versatile, tolerating a range of functional groups including esters, ethers, and halogens, although free hydroxyl or amine groups may require protection. organic-chemistry.org The efficiency of these reagents can be influenced by the solvent, with dichloromethane (B109758) (CH₂Cl₂) sometimes improving outcomes for phenyl isocyanides. organic-chemistry.org Compared to the more hazardous phosphorus oxychloride (POCl₃), organic chlorophosphates like PhOPOCl₂ are less toxic, offering a safer alternative. thieme-connect.com

A study by Kitano and colleagues demonstrated the effectiveness of various chlorophosphates for this transformation. organic-chemistry.org

| Dehydrating Agent | Base | Conditions | Substrate Scope | Yield | Reference |

| PhOPOCl₂ | Et₃N or DIPEA | Neat or in CH₂Cl₂ | Alkyl, Aryl | High | organic-chemistry.org |

| EtOPOCl₂ | Et₃N or DIPEA | Neat or in CH₂Cl₂ | Alkyl, Aryl | High | organic-chemistry.org |

| POCl₃ | Triethylamine | 0 °C, solvent-free | Functionalized Formamides | High to Excellent | nih.gov |

Development and Investigation of Alternative Dehydrating Reagents

While chlorophosphates are effective, research continues into alternative dehydrating agents to overcome limitations such as toxicity and waste generation. Phosphorus oxychloride (POCl₃) is a commonly used and powerful dehydrating agent, often employed with a base like triethylamine or pyridine (B92270). nih.govresearchgate.netbeilstein-journals.org Although effective, POCl₃ is highly toxic. researchgate.net

Other established alternatives include:

Phosgene and its surrogates (diphosgene, triphosgene): These are highly effective but also extremely toxic, requiring special handling procedures. researchgate.netbeilstein-journals.org

p-Toluenesulfonyl chloride (TsCl): In the presence of a base like pyridine, TsCl is a valuable alternative for dehydrating formamides. beilstein-journals.orgrsc.orgnih.gov It is considered a good choice for non-sterically demanding aliphatic formamides. rsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination provides a convenient method for producing isocyanides under mild, ambient conditions with a tertiary amine. organic-chemistry.orgrsc.org

Burgess Reagent: Known as a mild and selective dehydrating agent for formamides. beilstein-journals.org

The choice of reagent often involves a trade-off between reactivity, safety, cost, and sustainability. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for Aryl Isocyanides

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. maastrichtuniversity.nlgotriple.eu In isocyanide synthesis, this translates to developing protocols that use less toxic reagents, minimize solvent use, and simplify purification. rsc.orgmdpi.com

One significant green approach involves performing the dehydration of formamides with phosphorus oxychloride (POCl₃) in the presence of triethylamine, using the base itself as the solvent. nih.govnih.govresearchgate.net This solvent-free method is rapid, with reactions completing in as little as five minutes at 0 °C, and produces isocyanides in high to excellent yields with minimal waste. nih.govresearchgate.net This protocol avoids the use of volatile organic solvents like dichloromethane, which is a common but hazardous solvent in traditional methods. rsc.orgmdpi.com

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive reactions, offers another solvent-free alternative. nih.govbeilstein-journals.org A mechanochemical approach using p-toluenesulfonyl chloride (p-TsCl) and a solid base has been developed for isocyanide synthesis, avoiding bulk solvents entirely. nih.gov

The development of catalytic methods is another key area of green chemistry. Using catalysts reduces the amount of reagents needed, thereby minimizing waste. nih.govorganic-chemistry.org For the precursor N-formylation step, various catalysts, including ZnO and molecular iodine, have been used in solvent-free conditions. nih.govorganic-chemistry.org Furthermore, projects like SusIsocyanide aim to create sustainable isocyanide syntheses by combining bio-based feedstocks with technologies like visible light photoredox catalysis and flow chemistry. maastrichtuniversity.nlgotriple.eu These advanced approaches seek to automate the synthesis of isocyanides without toxic reagents and with substantially less waste production. maastrichtuniversity.nlgotriple.eu

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound requires precise control over the reaction to ensure that functional groups are introduced at the correct positions (regioselectivity) and that only the desired functional groups react (chemoselectivity).

The synthesis of a substituted N-formyl aniline precursor is the first critical stage. When starting with a substituted aniline, the formylation reaction must be selective. For example, methods using formic acid have demonstrated chemoselectivity, leaving hydroxyl groups intact while formylating the amine. nih.gov Similarly, certain catalytic methods can selectively formylate a primary amine in the presence of a secondary amine. nih.gov The Gassman reaction provides a method for the selective ortho-formylation of anilines, which is valuable for preparing specific isomers that might otherwise be difficult to access. acs.org

The subsequent dehydration step must also be compatible with the other functional groups present on the aromatic ring. Research has shown that dehydration using chlorophosphate compounds tolerates various functional groups, including alkenes, esters, ethers, and halogens. organic-chemistry.org However, electron-withdrawing groups on the aromatic ring can slightly reduce the reactivity of the formamide during dehydration. organic-chemistry.org

The development of chemo- and regioselective methods is crucial for creating a library of functionalized isocyanides for various applications. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl groups at specific positions on an aromatic ring, enabling the synthesis of complex substituted precursors. nih.gov Organocatalytic benzannulation reactions have also been developed to construct highly functionalized aromatic cores with high chemo- and regioselectivity. rsc.org These advanced synthetic strategies are essential for producing structurally diverse this compound analogues.

Mechanistic Investigations of 4 Formylaminophenylisocyanide Reactivity

Fundamental Reactivity Patterns of the Isocyanide Functional Group

The isocyanide group is often described as a "chameleon" in organic chemistry because it uniquely combines both nucleophilic and electrophilic characteristics within the terminal carbon atom. nih.govacs.org Unlike most functional groups where these reactive sites are on different atoms, the isocyanide carbon can engage with both electrophiles and nucleophiles, a feature that underpins its diverse reactivity. acs.org This amphiphilic nature can be rationalized using frontier orbital theory. nih.govacs.org Isocyanides possess a σ-type lone pair and an energetically accessible π-orbital pair (HOMO-1) on the carbon, which confer nucleophilic properties. nih.gov Simultaneously, a low-energy pair of π*-orbitals, also with a large coefficient on the carbon, allows it to act as an electrophile. nih.govacs.org This dual capacity enables the formation of α-adducts through the simultaneous addition of both an electrophile and a nucleophile to the same carbon atom. nih.govacs.org

Table 1: Electronic and Reactive Properties of the Isocyanide Functional Group

| Property | Description | Implication for Reactivity |

|---|---|---|

| Nucleophilicity | Attributed to the σ-type lone pair and HOMO-1 π-orbitals on the terminal carbon atom. nih.govacs.org | Allows the isocyanide to act as a Lewis base, attacking electrophilic centers. nih.gov |

| Electrophilicity | Arises from the low-energy π*-orbitals centered on the terminal carbon. nih.govacs.org | Allows the isocyanide to act as a Lewis acid, accepting electron pairs from nucleophiles. nih.gov |

| Amphiphilicity | The coexistence of nucleophilic and electrophilic character on the same carbon atom. nih.govacs.org | Enables unique transformations like α-addition and participation in multicomponent reactions. nih.govacs.org |

| Bonding | Represented by two main resonance structures, one with a C≡N triple bond and another with carbene character. wikipedia.org | The structure is linear, but the reactivity reflects some carbene-like behavior. wikipedia.orgunacademy.com |

The electrophilic nature of the isocyanide carbon is a consequence of its electronic structure. Specifically, the low-energy pair of π*-CN orbitals, which have their largest orbital coefficient on the carbon atom, can function as an acceptor partner for incoming nucleophiles. nih.govacs.org This allows the isocyanide to behave as a Lewis acid. nih.gov However, it is noted that isocyanides are generally considered weak electrophiles. aakash.ac.in Their reactions in an electrophilic capacity often require potent nucleophiles, such as organometallic compounds, to proceed efficiently. aakash.ac.in

The nucleophilic character of the isocyanide carbon is more pronounced and is central to its most common reaction pathways. mdpi.com This reactivity stems from the σ-type lone pair of electrons located on the terminal carbon, which serves as an effective electron pair donor or Lewis base. nih.govacs.org The HOMO–1 π orbital can also contribute to its nucleophilic behavior. nih.gov Computational studies have quantified this property; for instance, the nucleophilicity (N) index of certain isocyanide-derived intermediates can be high, classifying them as strong nucleophiles. rsc.org This nucleophilicity drives the key bond-forming step in many isocyanide reactions, including the initial attack on imines or carbonyl compounds in multicomponent reactions. nih.govrsc.org

Reaction Pathway Analysis of 4-Formylaminophenylisocyanide Transformations

The transformations of this compound, as an aromatic isocyanide, are governed by the general reactivity principles of the isocyano group but are also influenced by the electronic nature of the phenyl ring and the formylamino substituent.

While specific unimolecular rearrangements of this compound are not extensively detailed, general pathways for isocyanides include polymerization in the presence of acid catalysts. wikipedia.org More significantly, isocyanides are key precursors for intramolecular cyclization reactions. researchgate.net A common strategy involves using a bifunctional reactant in a multicomponent reaction setup. researchgate.netmdpi.com In such cases, the highly reactive nitrilium ion intermediate, formed from the isocyanide, can be trapped by a nucleophilic group present on the same molecule. researchgate.net This intramolecular nucleophilic attack leads to the formation of various heterocyclic structures. researchgate.netmdpi.com This pathway is highly relevant for creating complex cyclic peptidomimetics from linear precursors generated in isocyanide-based multicomponent reactions. beilstein-journals.org

Intermolecular reactions are the hallmark of isocyanide chemistry. The mechanism of nucleophilic addition to the isocyanide carbon is typically a stepwise associative process. mdpi.comresearchgate.net This pathway involves the initial attack of the nucleophile on the isocyanide carbon, followed by subsequent deprotonation and protonation steps to yield the final product. mdpi.com The activation energy for the rate-limiting nucleophilic addition step has been calculated to be in the range of 19.8–22.4 kcal/mol for certain systems. mdpi.com

Detailed Studies of Isocyanide-Based Multicomponent Reactions (IMCRs) Involving this compound

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, prized for their efficiency in building molecular complexity from three or more starting materials in a single step. acs.orgbeilstein-journals.orgfrontiersin.org The exceptional reactivity of the isocyanide functional group, which can react with both a nucleophile and an electrophile at the same carbon atom, is central to the success of IMCRs. acs.orgresearchgate.net The two most prominent IMCRs are the Passerini and Ugi reactions. mdpi.comfrontiersin.org

The Passerini reaction , the first discovered IMCR, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. acs.orgmdpi.com The Ugi reaction is a four-component reaction that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.combeilstein-journals.org The Ugi reaction is particularly valuable for synthesizing peptide-like structures. beilstein-journals.org

The mechanism of the Ugi reaction proceeds through the initial formation of a Schiff base (imine) from the amine and carbonyl component. nih.gov The nucleophilic isocyanide then attacks the imine to form a key nitrilium ion intermediate. nih.govresearchgate.net This reactive intermediate is subsequently trapped by the nucleophilic carboxylate anion, followed by a Mumm rearrangement to yield the final stable product. acs.org While aliphatic isocyanides are generally highly reactive, aromatic isocyanides like this compound are also effective participants, although in some systems they may exhibit lower reactivity. researchgate.net

Recent research has expanded the scope of IMCRs involving aromatic isocyanides. Examples include three-component cross-dehydrogenative couplings with tertiary amines and water to form amides, and four-component reactions with indoles, aldehydes, and alcohols. frontiersin.orgnih.gov

Table 2: Overview of Major Isocyanide-Based Multicomponent Reactions (IMCRs)

| Reaction Name | Components | Key Intermediate | Product |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-adduct from isocyanide and carbonyl | α-Acyloxy Amide |

| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | Nitrilium Ion | α-Acylamino Amide |

Passerini-Type Reactions and Their Mechanistic Elucidation

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. nih.gov The reaction mechanism is highly dependent on the solvent and the concentration of the reactants. organic-chemistry.orgwikipedia.org

In aprotic, non-polar solvents and at high concentrations, a concerted mechanism is generally accepted. wikipedia.orgnih.gov This pathway is believed to proceed through a cyclic transition state where the carbonyl compound and the carboxylic acid are associated via hydrogen bonding. organic-chemistry.org The isocyanide then undergoes a trimolecular reaction with this complex. wikipedia.org The reaction sequence involves a series of nucleophilic additions, initially forming an imidate intermediate which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnumberanalytics.com

Conversely, in polar solvents like methanol (B129727) or water, an ionic mechanism is proposed to be operative. wikipedia.org This pathway commences with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then acts as a nucleophile, attacking the activated carbonyl to form a nitrilium ion intermediate. Subsequent addition of the carboxylate anion, followed by an acyl group transfer and tautomerization, leads to the final product. chemistnotes.com

For this compound, its reactivity in a Passerini reaction would be influenced by the electronic nature of the aryl isocyanide. The electron-donating character of the formylamino group (after potential in-situ hydrolysis or participation) could influence the nucleophilicity of the isocyanide carbon.

Table 1: Mechanistic Pathways of the Passerini Reaction

| Mechanism | Solvent Conditions | Key Intermediates |

| Concerted | Aprotic, non-polar | Cyclic H-bonded complex, Imidate |

| Ionic | Polar | Protonated carbonyl, Nitrilium ion |

This table provides a summary of the two primary mechanistic pathways proposed for the Passerini reaction.

Ugi-Type Reactions and Mechanistic Variants

The Ugi reaction is a four-component reaction (4-CR) that brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is highly valued for its ability to generate molecular complexity in a single step and generally proceeds with high atom economy. nih.gov

The generally accepted mechanism for the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine. organic-chemistry.orgbeilstein-journals.org The carboxylic acid then protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. nih.gov The isocyanide, in this case, this compound, then adds its nucleophilic carbon to the iminium ion, generating a nitrilium ion. beilstein-journals.org This intermediate is subsequently trapped by the carboxylate anion. The final step is an irreversible Mumm rearrangement, which involves the transfer of the acyl group from the oxygen to the nitrogen atom, driving the entire reaction sequence to completion. wikipedia.org

The Ugi reaction is typically favored in polar protic solvents such as methanol or ethanol, which can stabilize the ionic intermediates. beilstein-journals.orgbeilstein-journals.org However, it has also been successfully performed in aprotic solvents. beilstein-journals.org The versatility of the Ugi reaction allows for numerous variations, including the use of bifunctional components to create cyclic products or the replacement of the carboxylic acid with other acidic components. nih.govnih.gov

Groebke-Blackburn-Bienaymé Reactions and Mechanistic Insights

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that synthesizes substituted imidazo[1,2-a]pyridines and related heterocyclic scaffolds from an aldehyde, an amidine (such as a 2-aminoazine), and an isocyanide. nih.govbeilstein-journals.org This reaction is mechanistically distinct from the Passerini and Ugi reactions, although it also relies on the unique reactivity of the isocyanide. nih.gov

The mechanism of the GBB reaction is generally considered to be a formal [4+1] cycloaddition. nih.gov It commences with the acid-catalyzed condensation of the aldehyde and the amidine to form an imine intermediate. nih.gov This imine is then protonated to form an iminium ion, which is subsequently attacked by the isocyanide. The resulting intermediate then undergoes an intramolecular cyclization, where the endocyclic nitrogen of the amidine moiety attacks the newly formed electrophilic carbon. The reaction concludes with an aromatization step, typically involving a 1,3-hydride shift, to yield the final fused heterocyclic product. nih.gov Both Brønsted and Lewis acids can be used to catalyze the reaction. nih.govbeilstein-journals.org

The scope of the GBB reaction is broad and includes the use of various aryl isocyanides. beilstein-journals.org In the context of this compound, its electronic properties would influence the rate and efficiency of the nucleophilic attack on the iminium ion. A recent review highlighted the use of a 4-formyl-substituted paracyclophane in a GBB reaction, demonstrating the feasibility of incorporating complex aldehyde components. beilstein-journals.org

Table 2: Key Steps in the Groebke-Blackburn-Bienaymé Reaction

| Step | Description |

| 1 | Formation of an imine from the aldehyde and amidine. |

| 2 | Acid-catalyzed formation of an iminium ion. |

| 3 | Nucleophilic attack of the isocyanide on the iminium ion. |

| 4 | Intramolecular cyclization. |

| 5 | Aromatization to form the final product. |

This table outlines the sequential steps involved in the mechanism of the Groebke-Blackburn-Bienaymé reaction.

Exploration of Other Isocyanide-Derived Multicomponent Assembly Processes

Beyond the well-established Passerini, Ugi, and GBB reactions, this compound can participate in a variety of other isocyanide-based multicomponent reactions. These reactions often lead to the formation of diverse and complex molecular scaffolds. The reactivity of the isocyanide allows it to be a versatile coupling partner in reactions that may not follow the typical patterns of the aforementioned transformations. scispace.com For example, isocyanides can be involved in sequential reactions where the initial product of a multicomponent reaction undergoes further transformations in the same pot. nih.gov The formylamino group on the phenyl ring of this compound could also potentially participate in these subsequent reactions, leading to novel molecular architectures.

Cycloaddition Reactions of this compound

The carbene-like character of the isocyanide carbon allows it to participate in various cycloaddition reactions, acting as a one-carbon synthon.

[4+1] Cycloadditions

Isocyanides are well-known to participate in formal [4+1] cycloaddition reactions with various 1,3-dienes and heterodienes. rsc.org These reactions provide a powerful method for the construction of five-membered rings. The mechanism of these reactions can vary, but often involves a stepwise process.

In the case of the reaction between an isocyanide and a diene, a plausible mechanism involves the nucleophilic attack of the isocyanide on one terminus of the diene system, which can be activated by a Lewis acid. researchgate.net This initial addition generates a zwitterionic or vinyl-stabilized cation intermediate, which then undergoes a rapid intramolecular cyclization to form the five-membered ring. Theoretical studies on the [1+4] cycloaddition of alkyl isocyanides with 3-benzylidene-2,4-pentanedione (B1295106) have suggested a stepwise mechanism where the second step is rate-determining. iau.iriau.ir For this compound, the electronic nature of the aryl group would play a significant role in stabilizing any charged intermediates formed during the reaction.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. While alkenes and alkynes are the most common dipolarophiles, isocyanides can also fulfill this role, reacting with various 1,3-dipoles.

The mechanism of a 1,3-dipolar cycloaddition is typically concerted and pericyclic, involving a [π4s + π2s] cycloaddition. mdpi.com However, stepwise mechanisms involving zwitterionic intermediates are also possible, particularly with more polarized reactants or under catalytic conditions. When an isocyanide like this compound acts as the dipolarophile, it provides the 2π-electron component for the cycloaddition. The reaction with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrone, would lead to the formation of a five-membered heterocycle. youtube.comijrpc.com The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

[4+2] Cycloadditions (Diels-Alder Type Reactions)

The involvement of this compound as a direct participant in classical [4+2] cycloadditions, commonly known as Diels-Alder reactions, is not extensively documented in scientific literature. The typical Diels-Alder reaction involves the interaction of a conjugated diene with a dienophile, which is usually an electron-deficient alkene or alkyne. nih.govrsc.org The isocyanide functional group (-N≡C), with its unique electronic structure, does not fit the profile of a standard dienophile for this type of concerted pericyclic reaction.

While direct participation is not established, the reactivity of aryl isocyanides has been explored in other cycloaddition pathways. Isocyanides are known to engage in formal [4+1] and [3+2] cycloadditions, acting as a one-carbon synthon. rsc.orgnih.govsemanticscholar.org In these reactions, the isocyanide carbon, which possesses both nucleophilic and electrophilic character, interacts with a suitable four-atom or three-atom partner, respectively, to construct five-membered heterocyclic rings. rsc.orgresearchgate.net For instance, aryl isocyanides can react with azadienes in [4+1] cycloadditions to form functionalized pyrrole (B145914) derivatives. rsc.orgsemanticscholar.org

Theoretically, for this compound to participate in a Diels-Alder type reaction, either the phenyl ring would need to act as the diene component, or the isocyanide group would need to function as the dienophile. The aromaticity of the phenyl ring makes it a poor diene, requiring harsh conditions or specific metal catalysis to engage in such reactions, often through a dearomatization process. rsc.org The isocyanide moiety itself is more prone to reactions involving its terminal carbon's unique reactivity rather than the concerted orbital overlap characteristic of a Diels-Alder dienophile. nih.govacs.org

Subsequent transformations of products derived from other reactions of this compound could involve an intramolecular Diels-Alder reaction if appropriate diene and dienophile functionalities are introduced into the molecule. rkmvccrahara.org For example, a product from an Ugi multicomponent reaction, where this compound is one of the components, could be designed to contain both a diene and a dienophile, which could then undergo a subsequent intramolecular [4+2] cycloaddition. rkmvccrahara.org

To illustrate the varied cycloaddition reactivity of isocyanides, the following table presents a conceptual comparison of different cycloaddition pathways.

| Cycloaddition Type | Isocyanide Role | Typical Reaction Partner | Resulting Core Structure |

| [4+2] Diels-Alder | Hypothetical Dienophile | Conjugated Diene | Cyclohexene derivative |

| [4+1] Cycloaddition | C1 Synthon | Conjugated Heterodiene (e.g., Azadiene) | Five-membered heterocycle (e.g., Pyrrole) |

| [3+2] Cycloaddition | Dipolarophile equivalent | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle (e.g., Tetrazole) |

| [2+1] Cycloaddition | C1 Synthon | Metal-Phosphinidene Complex | Azaphosphallene |

This table is illustrative and shows known reactivity patterns for isocyanides in general, contextualizing the hypothetical role of this compound.

Transition State Characterization and Energy Profile Mapping for Key Reactions

The elucidation of reaction mechanisms, regioselectivity, and kinetic feasibility for key reactions involving this compound relies heavily on computational chemistry. Transition state (TS) characterization and the mapping of potential energy surfaces provide invaluable insights into the energetic demands and structural evolution of reacting species. acs.org While specific experimental data on the Diels-Alder reactivity of this compound is scarce, the methodologies for its theoretical investigation are well-established.

Density Functional Theory (DFT) is a primary computational tool for studying cycloaddition reactions. acs.orgrsc.org By employing appropriate functionals (e.g., M06-2X, B3LYP) and basis sets (e.g., cc-pVTZ), it is possible to locate and characterize the geometries of reactants, transition states, intermediates, and products. acs.org A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

For a hypothetical cycloaddition reaction of this compound, computational analysis would proceed by:

Geometry Optimization: Optimizing the three-dimensional structures of the reactants (e.g., this compound and a diene), the expected product, and guessing the structure of the transition state.

Transition State Search: Employing algorithms like the Berny algorithm to locate the exact transition state structure connecting reactants and products.

Frequency Calculation: Confirming the nature of all stationary points. Reactants and products have all real frequencies, while a transition state has one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

The following table provides a hypothetical energy profile for a plausible, though not experimentally verified, cycloaddition reaction involving an aryl isocyanide, illustrating the type of data generated from such computational studies.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Geometric Parameter (Å) |

| R | Reactants (Aryl Isocyanide + Diene) | 0.0 | N/A |

| TS1 | First Transition State | +25.8 | C(iso)-C(diene) bond forming: 2.15 |

| INT | Reaction Intermediate | +5.2 | C(iso)-C(diene) bond formed: 1.54 |

| TS2 | Second Transition State | +19.5 | Ring closure bond forming: 2.20 |

| P | Product | -15.7 | New C-C bonds formed: 1.55, 1.56 |

Disclaimer: The data in this table is hypothetical and serves only to illustrate the output of a typical computational energy profile analysis for a multi-step cycloaddition reaction.

Such analyses can distinguish between concerted and stepwise mechanisms. A concerted Diels-Alder reaction would show a single transition state, whereas a stepwise mechanism, potentially involving a zwitterionic or diradical intermediate, would feature one or more intermediates flanked by transition states. acs.org For aryl isocyanides, which can undergo stepwise cycloadditions, these computational methods are crucial for understanding substituent effects (such as the 4-formylamino group) on the reaction mechanism and energy barriers. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. preprints.orgsigmaaldrich.com For 4-formylaminophenylisocyanide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for defining its conformational properties. miamioh.educolumbia.edu

Two-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships within the this compound molecule. rsc.orgnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would be expected to show a correlation between the formyl proton (-CHO) and the amine proton (-NH-), provided the rate of proton exchange on the nitrogen is not too rapid. It would also reveal couplings between the aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.educolumbia.edu This is the most reliable method for assigning carbon signals based on their attached protons. For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the formyl proton to the formyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a powerful tool that reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edunih.govnih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. nih.gov Key expected HMBC correlations for this compound would include:

The formyl proton to the aromatic carbon bearing the formylamino group.

The amine proton to the aromatic carbons ortho to the point of attachment.

The aromatic protons to neighboring and more distant carbons in the ring, as well as to the isocyano carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govyoutube.com This is invaluable for determining the molecule's preferred conformation. For this compound, a key NOESY correlation would be expected between the formyl proton and the ortho protons on the aromatic ring, which would help to define the rotational orientation of the formylamino group relative to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (from ¹H) |

| Formyl H | ~8.3 | - | C=O, C-N |

| Amine H | ~8.5 | - | ortho-Ar C, C=O |

| Aromatic H (ortho to -NHCHO) | ~7.6 | ~120 | C-N, other Ar C |

| Aromatic H (ortho to -NC) | ~7.5 | ~128 | C-NC, other Ar C, -NC |

| Formyl C=O | - | ~160 | Formyl H, Amine H |

| Aromatic C-N | - | ~138 | Aromatic H, Amine H |

| Aromatic C-NC | - | ~125 | Aromatic H |

| Aromatic C-H | - | ~120-128 | Aromatic H |

| Isocyano C | - | ~170 | Aromatic H |

| Note: These are estimated values based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions. sigmaaldrich.comoregonstate.eduorganicchemistrydata.orgorganicchemistrydata.orgepfl.chlibretexts.orgmdpi.com |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics of molecules in their solid form. preprints.org This is particularly relevant for studying crystalline polymorphs, intermolecular interactions, and the structure of materials incorporating this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing details about the molecular packing and conformation that are averaged out in solution. scispace.comrsc.org For this compound, ssNMR could be used to study the hydrogen bonding interactions involving the formylamino group in the solid state and to characterize any potential polymeric materials derived from it. preprints.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govthermofisher.com This accuracy allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₆N₂O), HRMS would confirm its molecular formula by providing an exact mass measurement that matches the theoretical value.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₈H₇N₂O⁺ | 147.0553 |

| [M+Na]⁺ | C₈H₆N₂ONa⁺ | 169.0372 |

| [M-H]⁻ | C₈H₅N₂O⁻ | 145.0407 |

| Note: The exact mass is calculated based on the most abundant isotopes of each element. |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated/deprotonated version of it) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govresearchgate.netnih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure, allowing for detailed structural elucidation. The analysis of these fragmentation pathways is crucial for distinguishing between isomers and for identifying unknown compounds. nih.govwvu.edu

The fragmentation of aryl isocyanides often involves characteristic losses related to the isocyano group and the aromatic ring. For this compound, the fragmentation pattern would be influenced by both the isocyano and the formylamino substituents.

Expected Fragmentation Pathways for [M+H]⁺ of this compound:

The protonated molecule ([C₈H₇N₂O]⁺, m/z 147) would likely undergo fragmentation through several key pathways:

Loss of CO (Carbon Monoxide): A common fragmentation for formamides is the loss of a neutral CO molecule (28 Da). This would lead to the formation of a protonated 4-aminophenylisocyanide ion at m/z 119.

Loss of HCN (Hydrogen Cyanide): The isocyanide group can rearrange and be lost as HCN (27 Da), resulting in an ion at m/z 120.

Cleavage of the Formyl Group: The entire formyl group (-CHO) could be lost as a radical (29 Da), although this is generally less common for protonated species.

Ring Fragmentation: Subsequent fragmentation of the primary fragment ions would likely involve cleavage of the aromatic ring, leading to smaller, characteristic ions.

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 147 | 119 | CO | [H₂N-C₆H₄-NC + H]⁺ |

| 147 | 120 | HCN | [C₇H₆NO]⁺ |

| 119 | 92 | HCN | [C₆H₆N]⁺ |

| Note: This table presents a simplified prediction of the major fragmentation pathways. The actual spectrum may show additional, more complex fragmentation patterns. nih.govnih.gov |

By combining the precise information from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational picture of this compound can be established.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, providing a unique "fingerprint" based on the vibrational modes of a molecule's constituent bonds. For this compound, both infrared (IR) and Raman spectroscopy offer complementary information crucial for identifying its functional groups and probing the electronic environment of its chemical bonds. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that induce a change in the molecular dipole moment. mdpi.comsurfacesciencewestern.com It is particularly sensitive to polar bonds, making it an excellent tool for identifying the key functional groups within this compound. surfacesciencewestern.com The spectrum provides direct evidence for the presence of the isocyanide, amide, and phenyl groups.

The most characteristic absorption is the intense, sharp band of the isocyanide (N≡C) stretching vibration, which typically appears in the 2150–2100 cm⁻¹ region. researchgate.net Its precise position is sensitive to the electronic effects of the phenyl ring and the formylamino substituent. The formylamino group gives rise to several distinct bands: the N-H stretching vibration appears as a moderate to strong band around 3300 cm⁻¹, while the amide I band (primarily C=O stretching) is found as a strong absorption between 1700-1650 cm⁻¹. researchgate.net The amide II band (a mix of N-H bending and C-N stretching) occurs near 1550 cm⁻¹. researchgate.netnist.gov Vibrations of the p-disubstituted benzene (B151609) ring, including C-H stretching and C=C ring stretching, are also observable. nih.gov

The frequencies of these vibrations correlate with bond strength; for instance, a higher wavenumber for the C=O stretch indicates a stronger double bond character. This allows for the analysis of electronic delocalization and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which can cause band broadening and shifts to lower frequencies. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-NHCHO) | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Isocyanide Stretch | Isocyanide (-N≡C) | 2150 - 2100 | Strong, Sharp |

| Amide I (C=O Stretch) | Amide (-NHCHO) | 1700 - 1650 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1610 - 1580, 1510 - 1480 | Medium |

| Amide II (N-H Bend, C-N Stretch) | Amide (-NHCHO) | 1570 - 1515 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | p-disubstituted Ring | 860 - 800 | Strong |

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of a molecule. nih.gov It is complementary to FTIR, as it is highly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com For this compound, Raman spectroscopy is particularly effective for analyzing the isocyanide group and the phenyl ring.

The symmetric stretching of the C-N≡C bond is expected to be very strong in the Raman spectrum. Furthermore, the symmetric "breathing" mode of the p-disubstituted phenyl ring, which is often weak or absent in the IR spectrum, gives a characteristically strong Raman signal around 800-850 cm⁻¹. Other aromatic ring vibrations are also prominent. nih.gov While the C=O stretch of the amide is visible, it is typically weaker in Raman than in IR spectra. researchgate.net By analyzing the polarization of scattered light, it is possible to distinguish between symmetric and asymmetric vibrational modes, aiding in a more complete vibrational assignment. mcmaster.ca

Table 2: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Isocyanide Stretch | Isocyanide (-N≡C) | 2150 - 2100 | Very Strong |

| Aromatic C=C Stretch | Benzene Ring | 1610 - 1580 | Strong |

| Amide I (C=O Stretch) | Amide (-NHCHO) | 1700 - 1650 | Weak-Medium |

| Symmetric Ring Breathing | p-disubstituted Ring | 850 - 800 | Strong |

Modern spectroscopic techniques enable chemical analysis at the nanoscale, providing insights into surface interactions and localized chemical environments that are inaccessible to bulk methods.

Surface-Enhanced Raman Spectroscopy (SERS): SERS leverages the enhancement of Raman signals by many orders of magnitude for molecules adsorbed on or near nanostructured plasmonic surfaces, such as gold or silver. nih.gov The isocyanide group is an excellent anchor to these metal surfaces, making this compound an ideal candidate for SERS studies. nih.gov Research on aromatic isocyanides on gold nanoparticles has shown that the molecule typically adopts a standing orientation on the surface. nih.gov SERS can be used to probe this binding geometry and the electronic interaction between the molecule and the metal substrate. nih.govrsc.org

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM). mpg.de A metalized SPM tip acts as an optical antenna to create a highly localized "hotspot," enabling Raman spectroscopy with nanoscale, or even sub-molecular, resolution. mpg.deyoutube.com A TERS experiment on this compound could map its distribution on a surface, identify the orientation of individual molecules, and probe chemical transformations at specific sites. osti.gov The technique can also activate vibrational modes that are normally silent in conventional Raman spectroscopy due to strong electromagnetic field gradients. arxiv.org

Atomic Force Microscopy-Infrared (AFM-IR): This technique provides nanoscale chemical analysis by coupling an atomic force microscope with a tunable infrared laser. nih.govtescan-analytics.com The AFM tip detects the local thermal expansion of a sample as it absorbs IR radiation, generating an IR spectrum with a spatial resolution of tens of nanometers. tescan-analytics.comrsc.org AFM-IR would be invaluable for studying thin films or composite materials containing this compound. It could correlate the topography of a sample with its local chemical composition, for example, identifying domains rich in the compound or mapping its distribution within a polymer matrix.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing and properties of a compound.

This analysis would confirm the planarity of the formylamino group and its orientation relative to the phenyl ring. Crucially, it would detail the intermolecular interactions, particularly the hydrogen bonding network formed by the amide N-H donor and the C=O acceptor, which would likely dictate the crystal packing. These hydrogen bonds could form chains or sheets, defining the supramolecular architecture. chemrxiv.org

Table 3: Hypothetical Key Structural Parameters from Single-Crystal X-ray Diffraction

| Parameter | Expected Value | Information Gained |

|---|---|---|

| C-N≡C Geometry | Nearly Linear (≈180°) | Confirms the geometry of the isocyanide group. |

| N-H···O=C Hydrogen Bond Distance | 1.8 - 2.2 Å | Defines the primary intermolecular interaction and supramolecular synthons. |

| Phenyl-N(amide) Torsion Angle | 0 - 30° | Describes the degree of planarity and conjugation between the ring and amide. |

| Crystal System and Space Group | e.g., Monoclinic, P2₁/c | Reveals the fundamental symmetry of the crystal packing. |

Co-crystallization is a powerful technique in crystal engineering used to design new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. This compound is an excellent candidate for such studies due to its multiple functional groups capable of forming specific and directional intermolecular interactions.

The amide group provides a robust hydrogen bond donor (N-H) and acceptor (C=O), making it suitable for forming co-crystals with other molecules containing complementary functionalities, such as carboxylic acids or pyridines. The isocyanide group, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions, including metal coordination and halogen bonding. Co-crystallization studies could be designed to:

Modify physical properties: Create new solid forms with different melting points, solubilities, or stability.

Build complex architectures: Use the molecule as a building block in the rational design of multi-component molecular crystals with specific network topologies.

Probe interaction hierarchies: Study the competition and interplay between different types of intermolecular forces (e.g., hydrogen vs. halogen bonding) in directing the final crystal structure.

For example, co-crystallizing this compound with a di-iodoperfluorobenzene could lead to a supramolecular assembly directed by a combination of N-H···O hydrogen bonds and C-N≡C···I halogen bonds, creating complex and predictable multi-dimensional networks.

Computational Chemistry Approaches for Understanding 4 Formylaminophenylisocyanide Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. spectroscopyonline.commdpi.com It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of chemical properties and reaction behaviors. For 4-formylaminophenylisocyanide, DFT can elucidate the interplay between the electron-donating formylamino group and the complex electronic nature of the isocyanide group.

Elucidation of Reaction Mechanisms and Transition States

A primary application of DFT is the mapping of reaction pathways. By calculating the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that govern reaction rates.

DFT calculations are instrumental in exploring the mechanisms of reactions characteristic of isocyanides, such as cycloadditions and insertion reactions. publish.csiro.auresearchgate.net For instance, in a hypothetical [4+2] cycloaddition reaction involving this compound, DFT would be used to:

Optimize the geometries of the reactants, transition state, and product.

Confirm that the transition state structure connects the reactants and products through Intrinsic Reaction Coordinate (IRC) calculations. publish.csiro.au

Studies on similar molecules, like phenylisocyanate, have successfully used DFT to model the energetics of palladium-mediated insertion reactions, determining the key energy barriers for ligand displacement and the insertion step itself. researchgate.net Such an analysis for this compound would reveal how the formylamino substituent influences the kinetics and thermodynamics of the reaction compared to simpler aryl isocyanides. The choice of functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining accurate results that align with experimental observations. mdpi.comosti.gov

Electronic Structure Analysis and Molecular Orbital Theory

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT provides a detailed picture of electron distribution and molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the nitrogen of the amino group, while the LUMO would likely have significant contributions from the isocyanide carbon and the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nanobioletters.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the isocyanide carbon's lone pair, and positive potential near the amide and formyl protons.

| Property | Expected Value/Description for this compound | Significance |

|---|---|---|

| EHOMO | ~ -6.0 to -7.0 eV | Indicates energy of the highest-energy electrons; relates to ionization potential and nucleophilicity. |

| ELUMO | ~ -1.0 to -2.0 eV | Indicates energy of the lowest-energy unoccupied orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nanobioletters.com |

| Dipole Moment | Moderate to High | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in the table are illustrative, based on typical DFT results for similar aromatic compounds, and represent the type of data generated in a computational study.

Prediction of Spectroscopic Properties (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra serve as powerful aids in the interpretation of experimental data, helping to assign specific spectral features to corresponding molecular motions or chemical environments.

Infrared (IR) Frequencies: A frequency calculation in DFT yields the vibrational modes of the molecule. researchgate.net The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. This is particularly useful for identifying characteristic functional group vibrations. For this compound, key predicted peaks would include the N-H stretch, the C=O (amide I) stretch, the N≡C (isocyanide) stretch, and various C-H and C-C stretching and bending modes of the aromatic ring. Comparing calculated frequencies with experimental data often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculation. diva-portal.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the NMR shielding tensors of nuclei. These values can be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, which can be invaluable for structural elucidation and confirming isomeric configurations. researchgate.netuni-bonn.de

| Spectroscopy | Vibrational/Resonance Mode | Calculated Value (cm⁻¹ or ppm) | Typical Experimental Value (cm⁻¹ or ppm) |

|---|---|---|---|

| FT-IR | N-H Stretch | ~3350 | ~3300 |

| Isocyanide (N≡C) Stretch | ~2150 | ~2130 | |

| Amide C=O Stretch | ~1700 | ~1680 | |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | |

| ¹³C NMR | Isocyanide Carbon (N≡C) | ~165 | ~160-170 |

| Carbonyl Carbon (C=O) | ~163 | ~160-165 | |

| Aromatic Carbons | ~110-140 | ~110-140 |

Note: Calculated values are hypothetical and represent typical outputs from DFT calculations (e.g., using the B3LYP functional) for a molecule with these functional groups.

Solvation Effects and Environmental Influence on Reactivity

Reactions are most often carried out in a solvent, and the surrounding solvent molecules can significantly influence the structure, stability, and reactivity of the solute. DFT can model these effects using several approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

For this compound, the formylamino group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvation studies using DFT could predict how the conformational preferences and the energies of reaction transition states are altered in polar protic solvents (like water or ethanol) versus aprotic solvents (like THF or dichloromethane). mdpi.com

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. stanford.edu

Conformational Dynamics of this compound in Solution and Complex Environments

This compound has several rotatable bonds, primarily the bond between the phenyl ring and the nitrogen atom, and the N-C bond of the formyl group. This flexibility means the molecule can exist in multiple conformations.

MD simulations can provide critical insights into:

Conformational Preferences: By simulating the molecule in a solvent box, MD can identify the lowest-energy (most populated) conformations. For instance, it can determine the preferred dihedral angle between the amide plane and the phenyl ring. Studies on related anilide compounds have used MD to investigate the Z/E preference and conformational distributions in various solvents. acs.org

Rotational Barriers: Techniques like replica-exchange MD or metadynamics can be used to enhance sampling and calculate the free energy barriers for rotation around key bonds, revealing how easily the molecule can convert between different conformers. ucr.edu

Solvent Interactions: MD explicitly models the interactions between the solute and individual solvent molecules. This can reveal the structure and dynamics of the solvation shell, showing, for example, the average number of hydrogen bonds the formylamino group makes with surrounding water molecules and their lifetimes. rsc.orgmdpi.com Understanding these dynamics is crucial as the accessibility of reactive sites can be heavily influenced by the surrounding solvent molecules.

Study of Molecular Interactions and Self-Assembly Processes

The reactivity and macroscopic properties of this compound are deeply rooted in its molecular structure, which facilitates a variety of intermolecular interactions. Computational chemistry provides powerful tools to dissect these forces and predict how molecules self-assemble into more complex structures. mdpi.com The key functional groups—the isocyanide (-N≡C), the formylamino (-NH-CHO), and the aromatic phenyl ring—each contribute distinctively to the interaction landscape.

The formylamino group is a potent site for hydrogen bonding. The nitrogen-bound hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. researchgate.net Density Functional Theory (DFT) and ab initio calculations can model these interactions, revealing that hydrogen bonds like N-H···O=C can lead to the formation of linear chains or dimeric structures. researchgate.net These interactions are crucial in both solution and the solid state, influencing solubility, crystal packing, and the orientation of reactants prior to a chemical reaction.

The phenyl ring and the isocyanide group contribute through other non-covalent interactions. The aromatic ring can participate in π-π stacking with other phenyl rings, an interaction critical for the organization of aromatic molecules in self-assembled monolayers. acs.orgacs.org Furthermore, the isocyanide group possesses a significant dipole moment, leading to dipole-dipole interactions that can influence molecular alignment. Computational studies on analogous aromatic isocyanides adsorbed on surfaces like gold have shown that the interplay between isocyanide-metal binding and intermolecular forces dictates the formation of ordered monolayers. researchgate.net Molecular dynamics (MD) simulations can be employed to model the collective behavior of many this compound molecules, predicting how these individual interactions translate into larger, self-assembled structures like films or aggregates. nih.gov

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Significance for this compound |

|---|---|---|---|

| Hydrogen Bonding | -NH (donor) and C=O (acceptor) | 3 - 10 | Directs the formation of chains and dimers; key to crystal engineering and pre-organization. |

| π-π Stacking | Phenyl-Phenyl | 1 - 5 | Contributes to the stability of layered or aggregated structures. |

| Dipole-Dipole | Isocyanide (-N≡C) group | 1 - 3 | Influences molecular orientation and alignment in condensed phases. |

| van der Waals Forces | Entire Molecule | < 1 | Provides a general attractive force, contributing to overall cohesion. |

Ab Initio and Other Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations are indispensable for mapping the energetic landscapes of chemical reactions involving this compound. nih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., MP2, CCSD(T)) are used to determine the structures of reactants, products, intermediates, and, crucially, transition states. acs.orgchinesechemsoc.org By calculating the energies of these stationary points, a reaction's energetic profile can be constructed, revealing its thermodynamic feasibility (reaction energy) and kinetic barriers (activation energy). acs.org

Isocyanides are famously versatile reactants in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. rsc.orgworldscientific.com Computational studies have been instrumental in elucidating the mechanisms of these complex transformations. For instance, in a Passerini reaction involving this compound, an aldehyde, and a carboxylic acid, DFT calculations can model the entire reaction pathway. nih.gov This includes the initial formation of a hydrogen-bonded cluster, the rate-determining nucleophilic attack of the isocyanide carbon onto the aldehyde, and the subsequent intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product. rsc.orgnih.gov

Calculations show that the activation energy (ΔG‡) for the key isocyanide addition step is highly sensitive to factors like the solvent and the presence of catalysts. nih.govnih.gov A protic solvent, for example, might increase the barrier by stabilizing the reactants more than the transition state. nih.gov These computational insights allow for the rational optimization of reaction conditions without extensive empirical screening.

Below is a representative, hypothetical energetic profile for the key steps of a Passerini reaction with this compound, illustrating the type of data generated from quantum chemical calculations.

| Reaction Step | Description | Hypothetical Calculated Energy (ΔG‡, kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack of isocyanide on the carbonyl carbon | 22.5 |

| Intermediate | Formation of the nitrilium ion adduct | 5.8 |

| TS2 | Intramolecular Mumm rearrangement | 16.6 |

| Product | Final α-acyloxy amide | -16.0 (ΔG_rxn) |

Note: Energies are illustrative, based on published DFT studies of similar Passerini reactions. rsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry, moving from analysis to prediction and design. mi-6.co.jppaperpublications.org For a versatile building block like this compound, these technologies offer powerful avenues for discovering new reactions and optimizing synthetic outcomes. researchgate.net

Generative AI models can also be used in a "retrosynthetic" or "de novo design" manner. engineering.org.cncatalysis-summit.com For instance, a chemist could define a desired product scaffold and ask an AI model to suggest viable synthetic routes, potentially identifying novel reaction pathways that utilize this compound as a key starting material. Furthermore, AI is increasingly used in catalyst design. joaiar.orgeurekalert.org An AI system could screen thousands of potential catalysts for a specific transformation involving this compound, predicting their efficacy based on learned structure-activity relationships, thereby accelerating the discovery of new, more efficient synthetic methods. researchgate.net The development of interpretable ML models, which can provide "chemical reactivity flowcharts," helps chemists understand the basis for a model's prediction, augmenting human intuition rather than simply replacing it. purdue.educhemrxiv.org

| Model Input | Machine Learning Task | Model Output |

|---|---|---|

| Reactants (SMILES/Graph): this compound, Aldehyde, Carboxylic Acid | Forward Prediction (Product) | Predicted major product structure (α-acyloxy amide) |

| Reactants + Conditions (Solvent, Temp.) | Yield Prediction | Predicted reaction yield (e.g., 85%) |

| Desired Product Scaffold | Retrosynthesis | Suggested precursors, including this compound |

| Reaction Type + Reactants | Catalyst Design | List of proposed catalyst structures ranked by predicted activity |

Applications of 4 Formylaminophenylisocyanide As a Versatile Building Block in Advanced Organic Synthesis